molecular formula C9H8N4O B13334613 1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one

1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one

Cat. No.: B13334613
M. Wt: 188.19 g/mol
InChI Key: AVOXPSBHBQNKPX-UHFFFAOYSA-N
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Description

1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one is a chemical compound that features a triazole ring attached to a pyridine ring, with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazole or pyridine rings .

Scientific Research Applications

1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyridine derivatives, such as:

Uniqueness

1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one is unique due to its specific combination of the triazole and pyridine rings with an ethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one (CAS No. 1556926-23-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula: C₉H₈N₄O
Molecular Weight: 188.19 g/mol
IUPAC Name: this compound
Appearance: Powder
Storage Conditions: Room temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity: Research indicates that compounds with similar triazole structures can induce apoptosis in cancer cells through mitochondrial depolarization and activation of caspases . The compound may inhibit tubulin polymerization, thereby disrupting the cell cycle and leading to cell death.
  • Antifungal Activity: Triazole derivatives are known for their antifungal properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism is crucial in treating fungal infections .

Antitumor Activity

A study on related triazole compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds that share structural similarities with this compound showed IC₅₀ values indicating effective inhibition of cell growth in HeLa and Jurkat cells .

CompoundCell LineIC₅₀ (µM)Mechanism of Action
4lHeLa10.5Induces apoptosis via caspase activation
4oJurkat12.3Disrupts tubulin polymerization

Antifungal Activity

In antifungal studies, derivatives of triazoles have been shown to exhibit potent activity against various fungal strains. The minimum inhibitory concentration (MIC) for related compounds was recorded as low as 0.37 µM against Pichia guilliermondii, highlighting the potential effectiveness of triazole-containing compounds .

CompoundFungal StrainMIC (µM)
CCandida krusei0.47
DCandida parapsilosis0.50

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

1-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]ethanone

InChI

InChI=1S/C9H8N4O/c1-7(14)9-3-2-8(4-11-9)13-6-10-5-12-13/h2-6H,1H3

InChI Key

AVOXPSBHBQNKPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)N2C=NC=N2

Origin of Product

United States

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